N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining pyrazole, triazole, and thiophene moieties with fluorophenyl and phenethyl substituents. The presence of a 4-fluorophenyl group enhances metabolic stability and binding affinity in many drug-like molecules, while the thiophene rings and triazole core may contribute to π-π stacking interactions and solubility . The compound’s synthesis likely involves multi-step reactions, including oxime formation, cyclization, and nucleophilic substitutions, as seen in analogous triazole-thiophene derivatives .
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O2S3/c32-23-12-10-22(11-13-23)25-18-24(26-8-4-16-41-26)36-38(25)29(39)20-43-31-35-34-28(19-33-30(40)27-9-5-17-42-27)37(31)15-14-21-6-2-1-3-7-21/h1-13,16-17,25H,14-15,18-20H2,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQESMEHFUKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound with a diverse range of biological activities. The compound's intricate structure includes multiple functional groups such as fluorophenyl, thiophene, pyrazole, and triazole, which contribute to its potential pharmacological properties.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of 644.7 g/mol. The presence of the triazole ring is particularly notable as it is often linked to antifungal and anticancer activities.
Biological Activities
Research into the biological activity of this compound suggests several potential therapeutic applications:
Anticancer Activity
Studies indicate that the pyrazole and triazole moieties within the compound may exhibit significant anticancer properties. For instance, related pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 0.08 µM for a structurally similar compound against MCF-7 breast cancer cells .
Antifungal and Antimicrobial Properties
The triazole ring is commonly associated with antifungal activity. Compounds containing this structure have been shown to inhibit fungal growth effectively. For example, new derivatives have been tested against strains like Aspergillus niger and Penicillium digitatum, showing promising results .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been evaluated for their ability to stabilize human red blood cell membranes, indicating potential anti-inflammatory effects .
Enzyme Inhibition
Some studies have focused on the inhibition of key metabolic enzymes relevant to neurodegenerative disorders. For instance, certain analogs have shown potent inhibition of acetylcholinesterase (AChE) and carbonic anhydrase, which are critical in the context of neurodegeneration .
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Cytotoxicity in Cancer Cells : A study evaluated a series of pyrazole derivatives and found that specific substitutions led to enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be explored further for drug development .
- Antimicrobial Activity : Research focusing on triazole-based compounds revealed significant antifungal activity against various pathogens, emphasizing the importance of functional group variations in enhancing efficacy .
- Neuroprotective Effects : Some pyrazole derivatives were assessed for their neuroprotective potential through enzyme inhibition assays, showing promising results that warrant further investigation .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key structural features and notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluoroindole | Indole backbone with fluorine substitution | Anticancer properties |
| Pyrazole Derivatives | Pyrazole ring with various substitutions | Antimicrobial activity |
| Triazole-based Compounds | Triazole ring systems | Antifungal activity |
The unique combination of active moieties in N-N((5... allows for diverse interactions within biological systems, potentially leading to enhanced therapeutic efficacy compared to simpler analogs .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Bioactivity: The target compound’s triazole-thiophene scaffold aligns with antimicrobial and anti-inflammatory agents (e.g., N'-substituted triazole-thioacetates and isoxazole-thiophene carboxamides ).
Synthetic Complexity : The target compound requires advanced coupling strategies compared to analogues like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate, which uses Oxone®-mediated cyclization .
Physicochemical Properties: Molecular weight and logP values are expected to be higher than those of simpler triazole derivatives (e.g., Safonov’s hydrazides ), impacting bioavailability.
Analytical and Computational Comparisons
Table 2: Analytical Data for Structural Analogues
- NMR Spectroscopy : The target compound’s thiophene and fluorophenyl protons would resonate similarly to those in isoxazole-thiophene carboxamides (δH 6.8–7.5 ppm) but with deshielding due to electron-withdrawing fluorine .
- Molecular Networking : Cosine scores >0.8 in LCMS/MS fragmentation patterns would link it to triazole-thiophene clusters, aiding dereplication .
Bioactivity and Mechanism Insights
While direct bioactivity data for the target compound is absent in the provided evidence, structurally related compounds exhibit diverse activities:
- Antimicrobial : N'-substituted triazole-thioacetates show MIC values of 8–32 µg/mL against S. aureus .
- Anticancer : 5-(4-Fluorophenyl)-pyrazole derivatives inhibit MCF-7 cell proliferation (IC₅₀ ~12 µM) .
- Anti-inflammatory : Isoxazole-thiophene carboxamides reduce TNF-α production by 40–60% at 10 µM .
The target compound’s larger hydrophobic surface (phenethyl and dual thiophene groups) may improve membrane permeability but could increase CYP450-mediated metabolism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
